

A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxypropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Ethyl 2-hydroxypropanoate

Cat. No.: B143356

[Get Quote](#)

CAS Number: 7699-00-5

This technical guide provides an in-depth overview of **(R)-Ethyl 2-hydroxypropanoate**, a chiral ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details common experimental protocols for its synthesis, and illustrates its utility as a versatile chiral building block and a green solvent.

Physicochemical and Spectroscopic Data

(R)-Ethyl 2-hydroxypropanoate, also known as ethyl (R)-lactate, is a colorless liquid with a mild, buttery, and fruity odor.^[1] It is the (R)-enantiomer of ethyl lactate and is valued for its biodegradability and low toxicity.^[2] Its key properties are summarized in the tables below.

General and Physicochemical Properties

Property	Value	Source
CAS Number	7699-00-5	[1] [3]
Molecular Formula	C ₅ H ₁₀ O ₃	[3]
Molecular Weight	118.13 g/mol	[4]
Appearance	Colorless liquid	[5] [6]
Density	1.031 g/mL at 25 °C	ChemBK
Boiling Point	154 °C	
Melting Point	-26 °C	[5]
Flash Point	54.6 ± 6.4 °C	[7]
Solubility in Water	Miscible	[1] [6]
Refractive Index	1.415	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(R)-Ethyl 2-hydroxypropanoate**. While specific spectra are instrument-dependent, typical data is available through various chemical suppliers and databases.

Spectroscopy	Data Availability
Nuclear Magnetic Resonance (NMR)	Available from suppliers like BLD Pharm
High-Performance Liquid Chromatography (HPLC)	Available from suppliers like BLD Pharm
Liquid Chromatography-Mass Spectrometry (LC-MS)	Available from suppliers like BLD Pharm
Infrared (IR) Spectroscopy	Data available in chemical databases
Mass Spectrometry (MS)	Data available in chemical databases

Experimental Protocols: Synthesis of (R)-Ethyl 2-hydroxypropanoate

The synthesis of enantiomerically pure **(R)-Ethyl 2-hydroxypropanoate** is of great importance, particularly in the pharmaceutical industry where stereochemistry is critical. Both chemical and enzymatic methods are commonly employed.

Chemical Synthesis: Fischer Esterification of D-Lactic Acid

A prevalent method for synthesizing **(R)-Ethyl 2-hydroxypropanoate** is the Fischer esterification of D-lactic acid with ethanol, using an acid catalyst. Azeotropic distillation is often employed to drive the reaction to completion by removing the water byproduct.

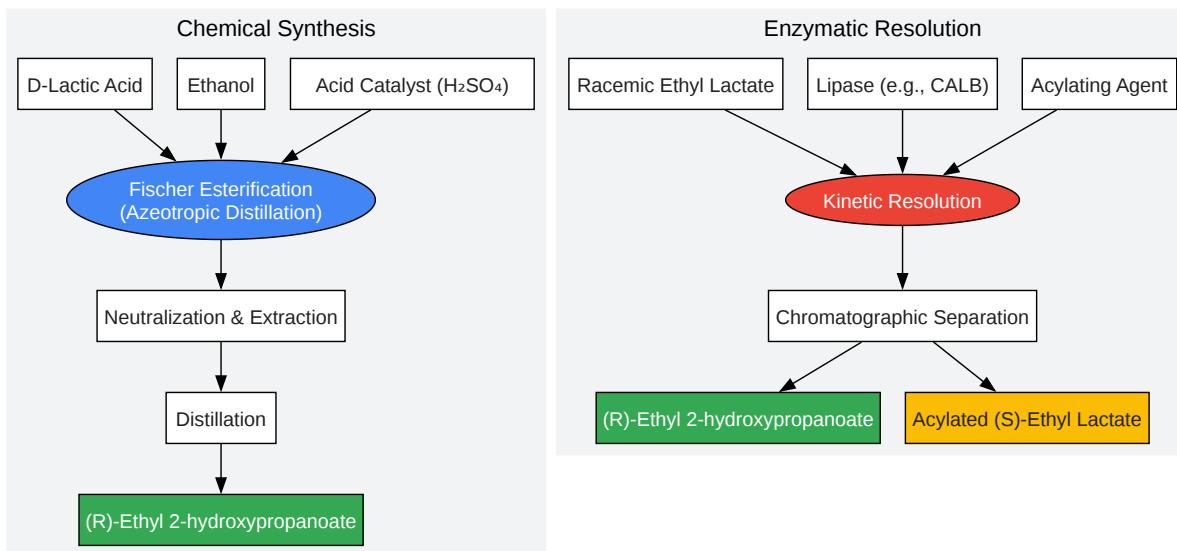
Methodology:

- **Reactant Mixture:** D-lactic acid is mixed with an excess of ethanol. A suitable solvent for azeotropic distillation, such as benzene or toluene, is added.
- **Catalyst:** A strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is introduced to the mixture.^[5]
- **Reaction Conditions:** The mixture is heated to reflux. The water-ethanol-solvent azeotrope is distilled off.
- **Work-up:** Upon completion of the reaction, the mixture is cooled. The excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).
- **Purification:** The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The final product is purified by distillation under reduced pressure.

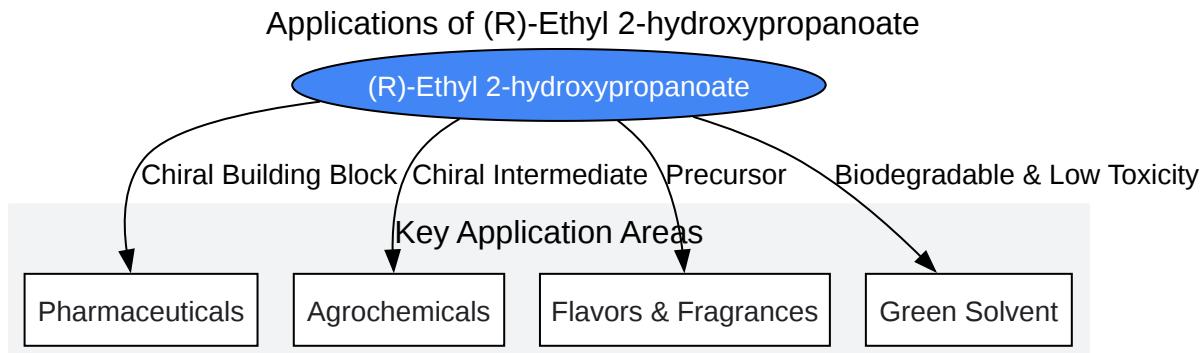
Enzymatic Synthesis and Resolution

Enzymatic methods offer high selectivity and milder reaction conditions, making them an attractive "green" alternative. Lipases are commonly used for the kinetic resolution of racemic ethyl lactate or for the direct esterification of lactic acid.

Methodology for Enzymatic Resolution:


- Substrate: Racemic ethyl lactate is used as the starting material.
- Enzyme: A lipase, such as *Candida antarctica* lipase B (CALB), is employed as the catalyst.
- Acylating Agent: An acylating agent, like vinyl acetate, is added to the reaction mixture.
- Reaction: The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer ((R)-ethyl lactate) unreacted.
- Separation: The resulting mixture of (R)-ethyl lactate and the acylated (S)-enantiomer can be separated by chromatography or distillation.

Visualized Workflows and Applications


The following diagrams, generated using the DOT language, illustrate the synthesis workflows and the primary applications of **(R)-Ethyl 2-hydroxypropanoate**.

Synthesis Workflows

Synthesis of (R)-Ethyl 2-hydroxypropanoate

[Click to download full resolution via product page](#)Synthesis Workflows for **(R)-Ethyl 2-hydroxypropanoate**

Key Application Areas

[Click to download full resolution via product page](#)

Applications of (R)-Ethyl 2-hydroxypropanoate

Applications in Drug Development and Chiral Synthesis

(R)-Ethyl 2-hydroxypropanoate is a valuable chiral synthon in the synthesis of more complex, enantiomerically pure molecules. Its utility stems from the two reactive centers: the hydroxyl and the ester groups, which can be manipulated selectively.

- Chiral Pool Synthesis: It serves as a readily available starting material in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals. For instance, it has been used in the total synthesis of natural products like (-)-orthodiffenes.^[7]
- Pharmaceutical Intermediates: The stereocenter in (R)-ethyl lactate is incorporated into the backbone of numerous drug candidates, influencing their pharmacological activity and reducing side effects associated with the inactive enantiomer.
- "Green" Chemistry: Due to its derivation from biological sources (fermentation of biomass) and its biodegradability, (R)-ethyl lactate is considered an environmentally friendly solvent.^[2] It is an effective, non-toxic alternative to many conventional organic solvents in various chemical transformations and formulations.^[5]

- Other Industries: Beyond pharmaceuticals, it is used in food and fragrance industries as a flavoring and fragrance agent, and in the electronics industry as a solvent for photolithography.[5]

In conclusion, **(R)-Ethyl 2-hydroxypropanoate** is a compound of significant industrial and academic interest. Its well-defined stereochemistry, coupled with its favorable environmental profile, ensures its continued importance in the development of new drugs, agrochemicals, and sustainable chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2-hydroxypropanoate [stenutz.eu]
- 5. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-ethyl 2-hydroxypropanoate | CAS#:7699-00-5 | Chemsoc [chemsoc.com]
- 7. 7699-00-5|(R)-Ethyl 2-hydroxypropanoate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxypropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143356#cas-number-for-r-ethyl-2-hydroxypropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com